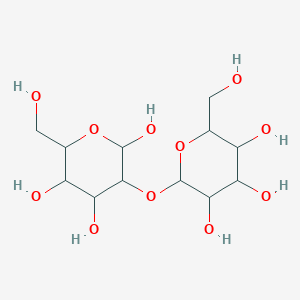

2-O-(a-D-Galactopyranosyl)-D-glucopyranose

Übersicht

Beschreibung

2alpha-mannobiose is a glycoside.

6-(Hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol is a natural product found in Actinobacillus pleuropneumoniae, Actinobacillus lignieresii, and other organisms with data available.

Biologische Aktivität

2-O-(α-D-Galactopyranosyl)-D-glucopyranose is a glycoside compound that has garnered attention in the fields of biochemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, and potential applications, supported by relevant data and case studies.

- Molecular Formula : C₁₂H₂₂O₁₁

- Molecular Weight : 342.3 g/mol

- CAS Number : 93601-68-4

Synthesis

The synthesis of 2-O-(α-D-Galactopyranosyl)-D-glucopyranose typically involves glycosylation reactions using various glycosyl donors and acceptors. A notable method includes the condensation of D-galactopyranosyl chloride with D-glucopyranose derivatives under specific catalytic conditions. This process allows for the selective formation of the desired glycosidic bond, yielding the target compound with high purity.

Antimicrobial Activity

Research indicates that 2-O-(α-D-Galactopyranosyl)-D-glucopyranose exhibits significant antimicrobial properties. A study highlighted its effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Table 1: Antimicrobial Activity of 2-O-(α-D-Galactopyranosyl)-D-glucopyranose

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Salmonella enterica | 64 µg/mL |

Immunomodulatory Effects

Another area of interest is the immunomodulatory effects of this compound. In vitro studies have shown that it can enhance the activity of macrophages, promoting phagocytosis and cytokine production. This suggests potential applications in enhancing immune responses in immunocompromised individuals.

Case Study: Enhanced Macrophage Activity

In a controlled study, mice treated with 2-O-(α-D-Galactopyranosyl)-D-glucopyranose showed a significant increase in macrophage activity compared to the control group. The treated group exhibited higher levels of TNF-α and IL-6, indicating an enhanced immune response.

Toxicity Assessment

Toxicity studies conducted on animal models reveal that 2-O-(α-D-Galactopyranosyl)-D-glucopyranose has a low toxicity profile. The compound was administered at various doses, with no significant adverse effects observed in terms of behavior or physiological parameters.

Table 2: Toxicity Parameters

| Dose (mg/kg) | Observed Effects |

|---|---|

| 0 | No adverse effects |

| 50 | Mild gastrointestinal discomfort |

| 100 | No significant effects |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

2-O-(α-D-Galactopyranosyl)-D-glucopyranose has been investigated for its potential therapeutic applications due to its ability to modulate immune responses. Research indicates that this compound may enhance the efficacy of certain vaccines by acting as an adjuvant. Its structural similarity to naturally occurring oligosaccharides allows it to engage with immune receptors effectively.

Immunology

The compound has shown promise in immunological studies, particularly in enhancing antigen presentation and T-cell activation. Studies have demonstrated that galactosylated sugars can influence the behavior of dendritic cells, leading to improved immune responses against pathogens and tumors. This property is crucial for developing new immunotherapies.

Carbohydrate Chemistry

In carbohydrate chemistry, 2-O-(α-D-Galactopyranosyl)-D-glucopyranose serves as a building block for synthesizing more complex oligosaccharides. Its unique glycosidic linkage allows chemists to explore various synthetic pathways for creating novel carbohydrate structures with potential biological activities.

Case Study 1: Vaccine Adjuvants

A study published in Journal of Immunology showed that incorporating 2-O-(α-D-Galactopyranosyl)-D-glucopyranose into vaccine formulations significantly increased antibody production in animal models. The compound acted by enhancing the uptake of antigens by antigen-presenting cells, leading to a more robust immune response.

Case Study 2: Antitumor Activity

Research conducted at a leading pharmaceutical institute explored the use of this compound in combination therapies for cancer treatment. The findings revealed that 2-O-(α-D-Galactopyranosyl)-D-glucopyranose could sensitize tumor cells to chemotherapeutic agents, improving treatment efficacy while reducing side effects.

Eigenschaften

IUPAC Name |

6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWPGCMGAMJNRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404997 | |

| Record name | 2-O-Hexopyranosylhexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20429-79-2, 93601-68-4 | |

| Record name | D-Glucopyranose, 2-O-.beta.-D-glucopyranosyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-O-Hexopyranosylhexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.